molecular formula C12H6BrCl2N3O B4955386 6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide

6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide

Cat. No. B4955386
M. Wt: 359.00 g/mol
InChI Key: SFAUQTDEARHIAY-UHFFFAOYSA-N
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Description

6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields. This compound is synthesized using specific chemical methods and has been studied for its mechanism of action, physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is not fully understood. However, it has been shown to inhibit specific enzymes, including phosphodiesterase and phospholipase A2. These enzymes play crucial roles in various physiological processes, including inflammation and immune responses. The inhibition of these enzymes by this compound may lead to potential therapeutic effects.
Biochemical and Physiological Effects
6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of phosphodiesterase and phospholipase A2 enzymes, leading to potential anti-inflammatory and immunomodulatory effects. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide has several advantages and limitations for laboratory experiments. One of the advantages is its ability to inhibit specific enzymes, making it a potential drug candidate for the treatment of various diseases. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the development of new materials. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide. One of the significant research areas is the development of new drugs based on this compound. Further studies are needed to determine the potential therapeutic effects of this compound and its derivatives. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the development of new materials. Further studies are needed to explore the potential applications of this compound in various scientific fields.

Synthesis Methods

The synthesis of 6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide involves the reaction of 2,4-dichloro-5-bromoaniline with 1,2,4-triazole-3-carboxylic acid in the presence of phosphorus oxychloride. The reaction proceeds at high temperature and results in the formation of the desired product. The compound can be purified using various methods, including recrystallization and column chromatography.

Scientific Research Applications

6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide has been studied for its potential applications in various scientific fields. One of the significant research areas is drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against specific enzymes, making it a potential drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new materials, such as organic semiconductors and fluorescent dyes.

properties

IUPAC Name

6-bromo-2-(2,4-dichlorophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2N3O/c13-7-1-4-11-16-12(18(19)17(11)6-7)9-3-2-8(14)5-10(9)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAUQTDEARHIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=[N+](N3C=C(C=CC3=N2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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